

# Cariprazine Pharmacokinetics in Preclinical Animal Models: A Technical Guide

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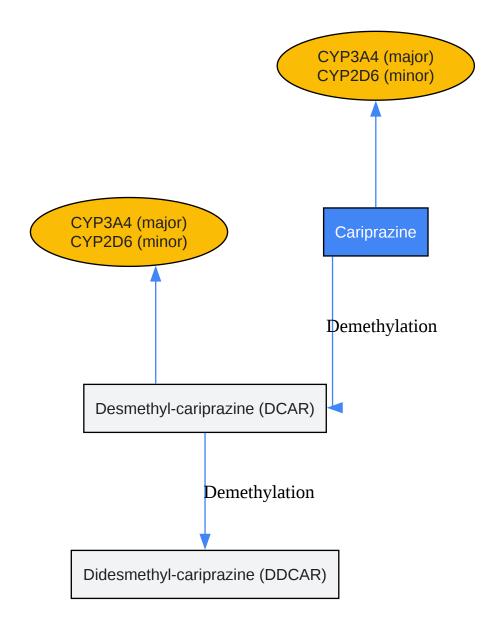
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic profile of **cariprazine**, a dopamine D3-preferring D3/D2 receptor partial agonist, in various animal models. The information presented herein is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of **cariprazine** and its principal active metabolites, desmethyl-**cariprazine** (DCAR) and didesmethyl-**cariprazine** (DDCAR), which are integral to its therapeutic effects.[1][2][3]

# **Metabolism of Cariprazine**

**Cariprazine** is extensively metabolized in both humans and rodents, primarily through the cytochrome P450 enzymes CYP3A4 and, to a lesser extent, CYP2D6.[1][4] The metabolic pathway involves sequential demethylation to form two major active metabolites, DCAR and DDCAR. These metabolites are pharmacologically active, sharing a similar receptor binding profile with the parent compound, and are found in substantial levels in plasma, suggesting they contribute significantly to the overall clinical efficacy of **cariprazine**.





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**Cariprazine** metabolic pathway to its active metabolites.

## **Pharmacokinetic Profiles in Animal Models**

Pharmacokinetic studies have been conducted in several animal species, most notably in rodents (rats and mice) and dogs, to characterize the ADME properties of **cariprazine**.

## **Rodent Models (Rats and Mice)**

Studies in rats and mice have been fundamental in elucidating the pharmacokinetic profile of **cariprazine**.



#### Cariprazine Pharmacokinetics:

In male Wistar rats, **cariprazine** demonstrates rapid and effective absorption following oral administration. After a single 1 mg/kg oral dose, peak plasma concentrations were reached between 0.5 and 1 hour. The oral bioavailability was determined to be 52% in rats. Following intravenous administration of 1 mg/kg to male rats, the systemic plasma clearance was 32 mL/min/kg. The high volume of distribution (Vd: 6.5 L/kg) suggests extensive tissue distribution.

**Cariprazine** exhibits good blood-brain barrier penetration. In rats given a 10 mg/kg dose, the brain-to-plasma AUC ratio was 7.6:1. Similarly, in mice receiving a 1 mg/kg oral dose, the brain-to-plasma ratio for **cariprazine** was high at 7.3.

Table 1: Single-Dose Pharmacokinetic Parameters of Cariprazine in Rodents

Species	Dose (Route)	Tmax (h)	Cmax (ng/mL)	Bioavaila bility (%)	Brain/Pla sma Ratio (AUC)	Referenc e
Rat (Wistar)	1 mg/kg (p.o.)	0.5 - 1	91	52%	7.6 (at 10 mg/kg)	
Rat (Wistar)	1 mg/kg (i.v.)	-	-	-	-	
Mouse (NMRI)	1 mg/kg (p.o.)	2	-	-	7.3	-

#### Metabolite Pharmacokinetics (DDCAR):

Following acute administration of **cariprazine** to rodents, the active metabolite DDCAR is detected in the brain, though at much lower levels than the parent compound. In mice, after a 1 mg/kg oral dose of **cariprazine**, the concentration of the formed DDCAR was about 15% of the **cariprazine** concentration in plasma and only 5% in the brain. The brain-to-plasma ratio for this formed DDCAR was 2.7, significantly lower than that of **cariprazine**.

A study specifically characterizing the pharmacokinetics of DDCAR in male Wistar rats after a single oral (0.9 mg/kg) and intravenous (1 mg/kg) administration was also performed. A brain



penetrability study in rats at equimolar doses revealed that **cariprazine** brain exposure was approximately 2.5-fold higher than that of DDCAR.

## **Dog Model**

Pharmacokinetic data in dogs show that **cariprazine** had rapid oral absorption with a Tmax at 4 hours and a high bioavailability of 80%.

Table 2: Single-Dose Pharmacokinetic Parameters of Cariprazine in Dogs

Species	Dose (Route)	Tmax (h)	Bioavailability (%)	Reference
Dog	Not Specified	4	80%	

## **Experimental Protocols**

The characterization of **cariprazine**'s pharmacokinetics involved standardized preclinical methodologies.

#### **Animal Models**

- Rats: Male Hannover Wistar rats with body weights ranging from 170 g to 250 g were used for bioavailability and brain penetrability studies.
- Mice: Male NMRI and CD-1 mice weighing between 20 g and 35 g were utilized in pharmacokinetic and pharmacodynamic studies.

### **Drug Administration and Formulation**

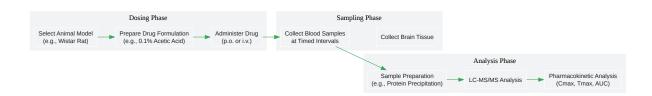
- Routes of Administration: Cariprazine and its metabolites were administered orally (p.o.) or intravenously (i.v.).
- Formulations:
  - Oral (Rat Bioavailability): 0.1% acetic acid in deionized water.
  - Oral (Rat Brain Penetrability): 5% Tween 80 in deionized water.



- Intravenous (Rat): 0.1% acetic acid/5.5% glucose in deionized water.
- Oral (DDCAR in rats): 5% Tween 80 in deionized water.
- Intravenous (DDCAR in rats): 1% lactic acid in 0.9% NaCl.

## **Sample Analysis**

 Bioanalytical Method: The concentrations of cariprazine and its metabolite DDCAR in plasma and brain samples were determined using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).



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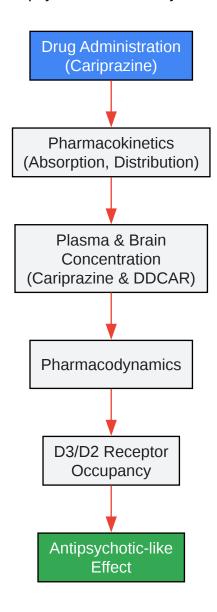
Typical workflow for a preclinical pharmacokinetic study.

# Relationship Between Pharmacokinetics and Pharmacodynamics

The pharmacokinetic properties of **cariprazine** and DDCAR are directly linked to their pharmacodynamic effects, specifically their ability to occupy dopamine D2 and D3 receptors in the brain. Both **cariprazine** and DDCAR demonstrated dose-dependent occupancy of D2 and D3 receptors in the rat brain. However, **cariprazine** was found to be more potent for D2 receptor occupancy, while both compounds showed similar potency for D3 receptors. This difference in D2 receptor occupancy, likely influenced by the higher brain exposure of



**cariprazine** compared to DDCAR, may explain why DDCAR is 3- to 10-fold less potent than **cariprazine** in rodent models of antipsychotic-like activity.



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Relationship between pharmacokinetics and pharmacodynamics.

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